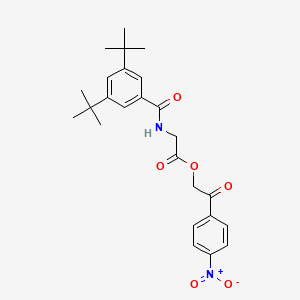![molecular formula C20H22ClN3O5 B4624790 2-(4-{2-[2-(4-chloro-3-methylphenoxy)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B4624790.png)
2-(4-{2-[2-(4-chloro-3-methylphenoxy)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves complex reactions, including the formation of bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives, which are often initiated by interacting with specific acetamide moieties under controlled conditions. These processes frequently employ catalysts such as piperidine and involve steps like cyclization and interaction with hydrazine hydrate or ethyl acetoacetate for the formation of novel scaffolds (Arafat et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through techniques like X-ray diffraction, revealing detailed crystalline forms and arrangements. For example, studies have shown how intermolecular hydrogen bonding plays a crucial role in the molecular structure, influencing the orientation of acetamide groups and overall stability (Helliwell et al., 2011).
Chemical Reactions and Properties
Chemical reactivity studies indicate that related acetamide compounds engage in a variety of reactions, including acetylation, formylation, and Schiff base formation. These reactions are pivotal in constructing more complex molecules and are influenced by factors such as reaction temperature, time, and the presence of catalysts (Farouk et al., 2021).
Physical Properties Analysis
Investigations into the physical properties of related compounds often focus on crystalline structures, melting points, and solubility. These properties are critical for understanding the compounds' behavior in different environments and for their application in various fields. Studies employing spectroscopic techniques and thermal analysis provide insights into these aspects, aiding in the optimization of synthesis processes and the enhancement of compound stability (Geetha et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, are essential for tailoring the compound for specific applications. Research has shown that the functional groups present in these compounds, such as the acetamide moiety, play a significant role in their chemical behavior, influencing reactions like polymerization and cyclization. These studies are crucial for advancing the compound's applications in material science, catalysis, and potentially pharmaceuticals (Wojdyla et al., 2022).
Wissenschaftliche Forschungsanwendungen
Comparative Metabolism in Human and Rat Liver Microsomes
Research has shown that chloroacetamide herbicides and their metabolites undergo a complex metabolic pathway in human and rat liver microsomes. These pathways involve the transformation of chloroacetamide herbicides into metabolites that can be carcinogenic in rats. The study indicates the importance of understanding the metabolic activation of these compounds to assess their potential health risks (Coleman et al., 2000).
Radiosynthesis for Metabolism and Mode of Action Studies
Another application is in the radiosynthesis of chloroacetanilide herbicides, which are essential for studies on their metabolism and mode of action. The production of high-specific-activity radiolabeled compounds enables detailed investigation into the behavior of these herbicides in biological systems (Latli & Casida, 1995).
Soil Reception and Activity Affected by Agricultural Practices
Research into the reception and activity of chloroacetamide herbicides like acetochlor in soil reveals how agricultural practices, such as the use of wheat straw and irrigation, can influence the efficacy and environmental impact of these herbicides. This study is vital for developing sustainable farming practices that minimize the environmental footprint of herbicide use (Banks & Robinson, 1986).
Synthesis and Antimicrobial Evaluation
On a chemical synthesis front, the compound derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate has been explored for its potential in creating novel imines and thiazolidinones with antimicrobial properties. This highlights its application in developing new therapeutic agents (Fuloria et al., 2009).
Inhibition of Fatty Acid Synthesis in Algae
The compound has also been studied for its inhibitory effects on fatty acid synthesis in green algae, indicating its potential impact on non-target organisms and the importance of understanding such effects to prevent ecological imbalances (Weisshaar & Böger).
Eigenschaften
IUPAC Name |
N-[(E)-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylideneamino]-2-(4-chloro-3-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O5/c1-12-8-15(5-6-16(12)21)29-13(2)20(26)24-23-10-14-4-7-17(18(9-14)27-3)28-11-19(22)25/h4-10,13H,11H2,1-3H3,(H2,22,25)(H,24,26)/b23-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNUUDIXRCUYGT-AUEPDCJTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NN=CC2=CC(=C(C=C2)OCC(=O)N)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N/N=C/C2=CC(=C(C=C2)OCC(=O)N)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(E)-{2-[2-(4-chloro-3-methylphenoxy)propanoyl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(butylamino)sulfonyl]-N-(2-fluorophenyl)benzamide](/img/structure/B4624709.png)
![3-{[(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4624711.png)
![N-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide](/img/structure/B4624719.png)

![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4624733.png)

![2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B4624756.png)

![N-(2,6-dimethylphenyl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4624768.png)

![3-cyclopropyl-6-(4-methoxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624784.png)

![ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4624797.png)
![3-(3,4-dimethoxyphenyl)-6-ethyl-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4624805.png)